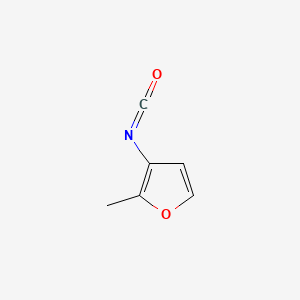![molecular formula C9H11F2NO2 B3431733 2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 926207-03-6](/img/structure/B3431733.png)
2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol
Overview
Description
“2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H11F2NO2 . It has a molecular weight of 203.19 . The compound is typically stored at 4°C and appears as a colorless to yellow liquid or semi-solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,8-9,13H,5,12H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 253.4±35.0°C at 760 mmHg . The physical form is a colorless to yellow liquid or semi-solid .Scientific Research Applications
OLED Applications
BODIPY Platform for OLEDs
The BODIPY-based materials, characterized by the presence of difluoromethoxy phenyl groups similar to the compound of interest, have emerged as promising candidates for organic light-emitting diodes (OLEDs). These materials have shown potential in green to near-infrared (NIR) OLED applications, indicating the utility of such structures in optoelectronic devices (Squeo & Pasini, 2020).
Peptide Studies
Spin Label Amino Acid TOAC
The spin label amino acid TOAC, featuring a specific structural motif related to amino derivatives, has been used extensively in peptide studies. Its incorporation into peptides allows for detailed analysis of backbone dynamics and secondary structures, showcasing the application of such compounds in biochemical research (Schreier et al., 2012).
Lignin Acidolysis
Mechanism of β-O-4 Bond Cleavage
Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals the complex mechanisms involved in lignin breakdown. The study provides insights into the reactivity of compounds containing methoxy and phenyl groups, highlighting the significance of structural variations in chemical processes (Yokoyama, 2015).
Antineoplastic Agents
Development of Antineoplastic Agents
A novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrates the potential for antineoplastic drug development. These compounds, related through their phenylcarbonyl and aminoethoxy groups, show significant cytotoxic properties, emphasizing the importance of such structures in medicinal chemistry (Hossain et al., 2020).
Heterocyclic Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
The chemical and synthetic applications of dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-ones underline the versatility of phenyl and amino-substituted compounds in the synthesis of heterocycles. This highlights the potential for creating diverse molecular structures with pharmacological relevance (Gomaa & Ali, 2020).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-[4-(difluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-7-3-1-6(2-4-7)8(13)5-12/h1-4,8-9,13H,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJPAJKRRGXALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229446 | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926207-03-6 | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926207-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Aminomethyl)-4-(difluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301229446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3431706.png)


![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine](/img/structure/B3431748.png)

